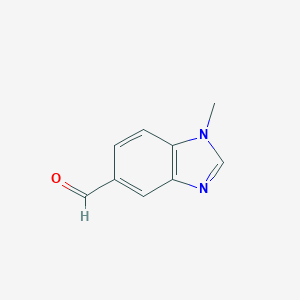

1-Methyl-1H-benzimidazole-5-carboxaldehyde

描述

1-Methyl-1H-benzimidazole-5-carboxaldehyde is a heterocyclic aromatic compound with the molecular formula C9H8N2O. It is a derivative of benzimidazole, featuring a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imine intermediate. This intermediate undergoes cyclization to yield the final product .

化学反应分析

Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 1-Methyl-1H-benzimidazole-5-carboxylic acid.

Reduction: 1-Methyl-1H-benzimidazole-5-methanol.

Substitution: 1-Methyl-1H-benzimidazole-5-nitro or 1-Methyl-1H-benzimidazole-5-halide.

科学研究应用

Pharmacological Applications

1-Methyl-1H-benzimidazole-5-carboxaldehyde and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of viral infections, cancer, and as anti-inflammatory agents.

Antiviral Activity

Research has highlighted the efficacy of benzimidazole derivatives against several viruses:

- Hepatitis C Virus (HCV) : Compounds derived from benzimidazole have shown significant inhibitory effects on HCV. For instance, a series of 4-substituted pyrrolidine containing bis-benzimidazole analogues demonstrated EC50 values as low as 0.007 nM against HCV Genotype 1b .

- Herpes Simplex Virus (HSV) : Studies indicated that certain benzimidazole derivatives could inhibit HSV-induced cytopathic effects, with some compounds exhibiting IC50 values significantly lower than standard antiviral drugs .

- Bovine Viral Diarrhea Virus (BVDV) : Among a library of 5-acetyl-2-arylbenzimidazoles, specific compounds showed promising antiviral activity against BVDV with an EC50 value of 1.11 mM .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer properties:

- Cell Line Studies : Compounds such as 5-nitro-1H-benzimidazole derivatives exhibited comparable potency to doxorubicin against various cancer cell lines including A-549 and MCF-7 .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies:

- Cyclooxygenase Inhibition : Compounds synthesized from this benzimidazole derivative demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating strong anti-inflammatory activity compared to standard treatments like diclofenac .

Data Table: Summary of Biological Activities

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives for their antiviral properties against HCV. The study demonstrated that specific substitutions on the benzimidazole core significantly enhanced antiviral potency, suggesting a structure-activity relationship that could guide future drug design efforts.

Another study focused on the anti-inflammatory effects of these compounds, where researchers synthesized multiple derivatives and assessed their efficacy in reducing edema in animal models. Results indicated that certain compounds not only reduced inflammation but also exhibited analgesic properties, making them potential candidates for further development as therapeutic agents.

作用机制

The mechanism of action of 1-Methyl-1H-benzimidazole-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact pathways and molecular targets vary based on the specific context of its use.

相似化合物的比较

1-Methyl-1H-benzimidazole-5-carboxaldehyde can be compared with other benzimidazole derivatives:

1H-benzimidazole-5-carboxylic acid: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and biological activity.

1-Methyl-1H-indole-5-carboxaldehyde: Similar structure but with an indole ring instead of a benzimidazole ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Methyl-1H-benzimidazole-5-carboxaldehyde (CAS No. 279226-70-9) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of benzimidazole, characterized by a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol.

This compound exhibits several notable chemical properties:

- Molecular Weight: 160.17 g/mol

- Chemical Structure: Contains an imidazole ring, which is known for its biological activity.

- Functional Groups: Aldehyde and methyl groups that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. For example, studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Its mechanism of action primarily involves inducing apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

| A549 (lung cancer) | 50.0 ± 10.0 |

Flow cytometry analyses revealed that treatment with this compound leads to increased rates of apoptosis in these cell lines . Additionally, animal studies have shown that it can suppress tumor growth in xenograft models, further supporting its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptotic Pathways: The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.

- Signal Transduction Inhibition: It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the benzimidazole core can significantly affect their potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancers |

| Alteration of side chains | Enhanced selectivity towards specific receptors |

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

-

Study on Apoptosis Induction:

- Researchers treated MCF cell lines with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Results indicated significant activation of caspases 3 and 9, confirming the apoptotic pathway's involvement.

-

In Vivo Tumor Growth Suppression:

- In a mouse model bearing U87 tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

属性

IUPAC Name |

1-methylbenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIDCZRIHGNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591546 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279226-70-9 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。